molecular formula C6H12ClN3O B7886148 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride CAS No. 1263094-62-7

3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride

Cat. No.: B7886148
CAS No.: 1263094-62-7
M. Wt: 177.63 g/mol
InChI Key: LSVHEHXZCZMADY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride (CAS: 1211264-90-2) is a pyrazole derivative characterized by a methoxy group at position 3 and methyl groups at positions 1 and 5 of the pyrazole ring. Its hydrochloride salt form enhances stability and solubility, making it suitable for pharmaceutical and chemical research. The empirical formula is C₆H₁₂ClN₃O, with a molecular weight of 177.63 g/mol .

Properties

IUPAC Name

3-methoxy-1,5-dimethylpyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O.ClH/c1-4-5(7)6(10-3)8-9(4)2;/h7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVHEHXZCZMADY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679291
Record name 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211264-90-2, 1263094-62-7
Record name 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following table compares 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride with key analogues:

Compound Name Empirical Formula Molecular Weight (g/mol) Key Substituents CAS Number Similarity Score
This compound C₆H₁₂ClN₃O 177.63 3-OCH₃, 1-CH₃, 5-CH₃ 1211264-90-2 N/A
3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride C₆H₁₂ClN₃ 161.63 3-C₂H₅, 4-CH₃ Not specified N/A
1-Methyl-1H-pyrazol-4-amine hydrochloride C₄H₈ClN₃ 133.58 1-CH₃ 127107-23-7 0.95
1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride C₅H₁₀Cl₂N₃ 177.06 1-CH₃, 5-CH₃ 1189950-55-7 0.87

Key Observations :

  • This may enhance solubility in polar solvents or interaction with biological targets.
  • Hydrochloride vs. Dihydrochloride Salts : The dihydrochloride form of 1,5-dimethyl-1H-pyrazol-4-amine (MW 177.06 g/mol) has a lower molecular weight than the target compound (177.63 g/mol) due to an additional chloride ion, which could affect crystallinity and stability .

Physicochemical and Functional Properties

Property 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine HCl 1-Methyl-1H-pyrazol-4-amine HCl 1,5-Dimethyl-1H-pyrazol-4-amine diHCl
Molecular Weight (g/mol) 177.63 133.58 177.06
Key Functional Groups Methoxy, methyl Methyl Methyl
Polarity High (due to OCH₃) Moderate Low
Potential Applications Pharmaceuticals, agrochemicals Chemical intermediates Ligands, catalysts

Commercial Availability and Handling

  • Availability : The target compound is listed as discontinued in supplier catalogs (), whereas analogues like 1,5-dimethyl-1H-pyrazol-4-amine dihydrochloride remain available, reflecting market demand and synthetic complexity .
  • Hydrochloride salts necessitate moisture-free storage to prevent decomposition .

Biological Activity

3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride is a derivative of pyrazole characterized by a methoxy group and two methyl groups at specific positions on the pyrazole ring. This compound, with a molecular formula of C6H11N3O·HCl and a molecular weight of approximately 147.61 g/mol, has garnered attention for its potential biological activities, particularly in pharmacological applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Compounds in this class have demonstrated significant cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM) Reference
MDA-MB-231 (Breast)3.79
HepG2 (Liver)12.50
A549 (Lung)26.00

These findings suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis and disruption of key signaling pathways.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Research indicates that pyrazole derivatives can modulate inflammatory responses, potentially making them useful in treating conditions characterized by chronic inflammation.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism and proliferation.
  • Pathway Modulation : It could influence signaling pathways critical for cell survival and growth, such as those involving fibroblast growth factor receptors (FGFRs) and other tyrosine kinases.

Study on Antitumor Activity

A study conducted by Bouabdallah et al. explored the antitumor activity of various pyrazole derivatives, including this compound. The research demonstrated that compounds with similar structural features exhibited significant cytotoxicity against several cancer types:

  • Breast Cancer (MCF7) : Notable growth inhibition was observed.
  • Lung Cancer (NCI-H460) : The compound showed promising results with an IC50 value indicating effective dose-response behavior.

Pharmacological Applications

The compound's unique structure allows it to be a valuable building block for synthesizing more complex molecules with enhanced biological activities. Its applications span various fields:

Field Applications
Pharmaceuticals Development of anticancer agents
Agriculture Potential use in agrochemicals
Biochemistry Studies on enzyme inhibition and metabolic pathways

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.